Lumefantrine

Description

Properties

IUPAC Name |

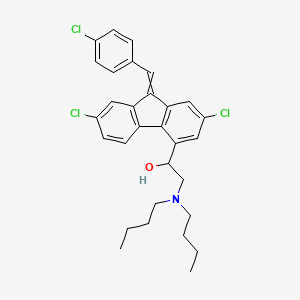

2-(dibutylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861046 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204133-10-8 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumefantrine typically involves multiple steps. One common method includes the reaction of 2,7-dichloro-9H-fluoren-4-yl with 4-chlorobenzylidene in the presence of a base to form an intermediate. This intermediate is then reacted with dibutylamine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lumefantrine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Malaria:

- Indication: Lumefantrine is indicated for treating acute uncomplicated malaria, particularly in regions with chloroquine resistance. It is effective against various Plasmodium species, including those resistant to other antimalarials .

- Combination Therapy: The most common formulation is artemether-lumefantrine (AL), which has become the first-line treatment for uncomplicated malaria in many endemic areas due to its high efficacy and safety profile .

2. Pharmacokinetics:

- Absorption and Distribution: this compound has a slow absorption rate, with peak plasma concentrations typically occurring around six hours post-dosing. Its bioavailability can be influenced by food intake, necessitating administration with fatty meals to enhance absorption .

- Half-Life and Clearance: The drug has a long half-life (approximately 3-6 days), which allows for sustained therapeutic levels in the bloodstream, crucial for clearing residual parasites after initial treatment .

3. Efficacy Studies:

- Numerous studies have confirmed the high efficacy of AL in various populations. For example, a study conducted in Niger reported an adequate clinical response rate of 98.9% after 28 days . Another study from Ethiopia highlighted the continued effectiveness of AL as a first-line therapy despite the emergence of resistance markers .

Resistance Patterns

Emerging resistance to artemisinin-based therapies has been documented, raising concerns about the long-term efficacy of this compound. Recent reports indicate mutations in P. falciparum associated with decreased susceptibility to both artemisinin and this compound, particularly in travelers returning from regions where these mutations are prevalent .

Case Studies

1. Therapeutic Efficacy in Niger:

- A multi-center study evaluated AL's efficacy among children aged 6 months to 15 years with confirmed P. falciparum infections. The study found high cure rates and no significant adverse events, reinforcing AL's role as a safe treatment option .

2. Treatment Failure Reports:

- Instances of treatment failure have been reported in various settings, including Belgium and Japan, where patients exhibited persistent malaria symptoms despite receiving AL therapy. Genetic analyses revealed specific mutations linked to resistance .

Comparative Efficacy Table

| Study Location | Sample Size | Cure Rate (%) | Notable Findings |

|---|---|---|---|

| Niger | 255 | 98.9 | High efficacy; no adverse events reported |

| Ethiopia | Not specified | High | Continued effectiveness; mutations observed |

| Belgium | 8 | Variable | Resistance mutations identified |

| Japan | 1 | Failure | First documented case of treatment failure |

Mechanism of Action

The mechanism of action of Lumefantrine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halofantrine and Artemether

- Key Findings :

- Both this compound and halofantrine share prolonged Tmax (~6 hours) and lymphatic absorption mechanisms, but halofantrine carries higher cardiotoxicity risks .

- Artemether, paired with this compound, provides rapid parasite clearance (due to short half-life), while this compound ensures sustained efficacy .

Ionic Liquid (IL) Forms of this compound

*LBF = Lipid-based formulations

Co-Amorphous Systems

| Formulation | % Drug Release (120 min) |

|---|---|

| Crystalline this compound | 28.39% |

| Co-amorphous (maleic acid) | 75.84% |

- Key Findings :

Efficacy in Clinical Trials

- Key Findings: AQ-13 demonstrated non-inferiority to AL in per-protocol analysis, though its long-term efficacy requires validation . AL maintains >95% cure rates across populations, unaffected by formulation (dispersible vs. crushed tablets) .

Pharmacokinetic Interactions

- CYP2B66 Genotype: No significant impact on this compound exposure, though CYP2B66/*6 carriers exhibit 20% higher Tmax .

- HIV Antiretrovirals : Lopinavir/ritonavir increases this compound bioavailability by inhibiting CYP3A4, critical for dose optimization in co-infected patients .

Biological Activity

Lumefantrine is an antimalarial drug primarily used in combination with artemether as part of the artemisinin-based combination therapy (ACT) for treating uncomplicated malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, resistance patterns, and case studies that highlight its clinical applications and challenges.

Pharmacokinetics and Bioavailability

This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and elimination. The bioavailability of this compound is significantly influenced by food intake, necessitating administration with a high-fat meal to enhance absorption. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when taken with food .

Key Pharmacokinetic Parameters

| Parameter | Conventional Formulation | SDF Variant 1 | SDF Variant 2 |

|---|---|---|---|

| Cmax (ng/ml) | 260 ± 143 | 29.7 | N/A |

| AUC (μg·h/ml) | 7.15 ± 2.27 | 568 | N/A |

| Bioavailability | Baseline | ~48-fold higher | ~24-fold higher |

The pharmacokinetic study indicated that the mean maximum concentration (Cmax) and area under the curve (AUC) were markedly enhanced in the solid dispersion formulations, suggesting improved therapeutic efficacy .

Efficacy in Clinical Settings

This compound's efficacy has been evaluated in various clinical studies. A retrospective analysis in Stockholm reported an effectiveness rate of 94.7% for the artemether-lumefantrine (AL) combination. However, treatment failures were noted among specific populations, particularly in non-immune travelers, raising concerns about subtherapeutic concentrations and potential resistance .

Case Studies

- Case Study in Benin City : Three patients treated with AL exhibited treatment failure due to possible artemisinin resistance and counterfeit drugs. Despite adequate dosing, these patients showed persistent parasitemia after treatment initiation .

- Efficacy Comparison : In a randomized trial comparing AL with dihydroartemisinin-piperaquine among children in Kenya, AL demonstrated significant efficacy but required continuous monitoring to prevent resistance development .

Resistance Patterns

Resistance to this compound and other components of ACTs is a growing concern. Research indicates that while P. falciparum has shown some resistance to artemisinin derivatives, this compound remains effective against resistant strains when used in combination therapies . Genetic markers associated with resistance have been identified; however, studies show that this compound's efficacy is not significantly impaired by these mutations .

Safety Profile

The safety profile of this compound is generally favorable; however, rare adverse effects have been documented. A study indicated a potential link between artemether-lumefantrine treatment and irreversible hearing loss in some patients . Continuous monitoring for adverse effects is essential, especially in vulnerable populations.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating short-term hematological toxicity of lumefantrine in preclinical models?

- Methodological Approach : Use a randomized complete block design with multiple replicates (e.g., 3 replicates of 4 rats per group) to minimize variability. Include control groups and dose-ranging arms (e.g., high/low this compound doses) to assess dose-dependent effects. Blood sampling via retrobulbar plexus allows repeated hematological analysis. Ensure standardized administration (e.g., oral dosing with oropharyngeal cannulae) and monitor parameters like hemoglobin, leukocyte counts, and renal biomarkers .

Q. How can population pharmacokinetic models be developed to characterize this compound absorption and disposition in diverse populations?

- Methodological Approach : Employ nonlinear mixed-effects modeling (e.g., NONMEM) on densely sampled plasma data. Use a two-compartment model for this compound disposition, incorporating covariates like body weight (allometric scaling), pre-treatment parasitemia (power relationship with bioavailability), and pregnancy status. Validate models using external datasets and evaluate predictive performance via visual predictive checks .

Q. What strategies optimize stability-indicating HPLC methods for this compound quantification in pharmaceutical formulations?

- Methodological Approach : Apply central composite design (CCD) to optimize chromatographic conditions (e.g., mobile phase pH, flow rate, column temperature). Validate selectivity using forced degradation studies (acid/alkali, oxidative stress). Use a C18 column and UV detection at 335 nm. Ensure linearity (1–150 µg/mL), precision (RSD <2%), and accuracy (98–102%) per ICH guidelines .

Advanced Research Questions

Q. How do CYP3A4-inducing antiretrovirals alter this compound pharmacokinetics, and how can dosing regimens be adjusted?

- Methodological Approach : Conduct pharmacokinetic meta-analyses pooling individual participant data (IPD) from HIV-malaria coinfection studies. Use Monte Carlo simulations to predict day 7 this compound concentrations under drug interactions. For example, efavirenz reduces this compound exposure by 47%; extend regimens to 5–6 days to maintain therapeutic thresholds (>200 ng/mL). Validate with Bayesian forecasting in prospective trials .

Q. What is the contribution of desbutyl-lumefantrine (DBL) to antimalarial efficacy, and how does it interact with dihydroartemisinin?

- Methodological Approach : Perform in vitro hypoxanthine uptake assays using Plasmodium strains (e.g., 3D7, W2mef). Calculate IC50 values for DBL and this compound. Use isobolographic analysis to quantify synergy (sum fractional inhibitory concentration, ΣFIC). Correlate day 7 plasma DBL levels with clinical outcomes (e.g., PCR-corrected cure rates) via logistic regression .

Q. How can this compound dosing be optimized in pediatric and pregnant populations to overcome subtherapeutic exposure?

- Methodological Approach : Develop physiologically based pharmacokinetic (PBPK) models incorporating ontogeny of CYP3A4 and pregnancy-induced changes in volume of distribution. Simulate extended regimens (e.g., 5-day twice-daily dosing) and compare AUC/MIC ratios. Validate with sparse sampling in target populations and Bayesian adaptive trials .

Q. Which covariates significantly influence this compound pharmacokinetics, and how should they be integrated into dosing algorithms?

- Methodological Approach : Perform stepwise covariate modeling on IPD from pharmacokinetic meta-analyses. Prioritize covariates with ΔOFV >3.84 (p<0.05), such as body weight (allometric scaling), pre-treatment parasitemia (bioavailability reduction), and gestational age (reduced absorption rate). Implement these in dosing software for real-time adjustments .

Q. What integrative pharmacokinetic-pharmacodynamic (PK-PD) models predict this compound treatment failure due to recrudescence?

- Methodological Approach : Link population PK models with time-to-event analyses using parametric survival models (e.g., Weibull distribution). Incorporate day 7 this compound concentrations as a predictor. Use Markov chain Monte Carlo (MCMC) methods to estimate hazard ratios for recrudescence. Validate with external cohorts and receiver operating characteristic (ROC) curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.